molecular formula C7H15N5O4 B235704 7-(5-Fluoropentyl)estradiol CAS No. 150187-33-0

7-(5-Fluoropentyl)estradiol

Cat. No. B235704
CAS RN: 150187-33-0
M. Wt: 360.5 g/mol
InChI Key: BMKNHWLYRPVVGC-LSFZQJMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(5-Fluoropentyl)estradiol (7-FPE2) is a synthetic estrogen compound that has gained attention in the scientific community due to its potential applications in breast cancer research. It was first synthesized in 2006 by researchers at the University of Illinois, and since then, it has been the subject of numerous studies investigating its mechanism of action and potential benefits.

Mechanism of Action

The mechanism of action of 7-(5-Fluoropentyl)estradiol is still not fully understood. However, it is believed to work by binding to estrogen receptors in breast cancer cells, which leads to the inhibition of cell growth and the induction of apoptosis (cell death).
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells, reduce the expression of estrogen receptor alpha, and induce apoptosis. Additionally, it has been shown to have a lower risk of causing blood clots compared to other estrogen compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(5-Fluoropentyl)estradiol in lab experiments is its potential as a breast cancer treatment. Its anti-tumor effects make it a promising candidate for the development of new treatments. Additionally, its lower risk of causing blood clots makes it a safer alternative for patients with a high risk of thrombosis.
One limitation of using this compound in lab experiments is its limited availability. The compound is not commercially available, and researchers must synthesize it themselves. Additionally, its mechanism of action is still not fully understood, which makes it difficult to study.

Future Directions

There are several future directions for research involving 7-(5-Fluoropentyl)estradiol. One direction is to further investigate its mechanism of action in breast cancer cells. Understanding how the compound works could lead to the development of more effective breast cancer treatments.
Another direction is to investigate the potential of this compound as a treatment for other types of cancer. Preliminary studies have shown that it has anti-tumor effects in other types of cancer cells, such as prostate cancer cells.
Finally, researchers could investigate the potential of this compound as a treatment for other conditions, such as osteoporosis. Estrogen compounds are known to have a protective effect on bone health, and this compound could potentially be used as a safer alternative to other estrogen compounds for patients with a high risk of thrombosis.

Synthesis Methods

The synthesis of 7-(5-Fluoropentyl)estradiol involves the modification of the natural estrogen compound estradiol. The process involves the addition of a fluorine atom to the pentyl chain of the estradiol molecule, resulting in this compound. The synthesis can be achieved through a number of methods, such as the Grignard reaction or the Friedel-Crafts reaction.

Scientific Research Applications

The primary application of 7-(5-Fluoropentyl)estradiol is in breast cancer research. It has been shown to have anti-tumor effects in breast cancer cells, making it a potential candidate for the development of new breast cancer treatments. Additionally, it has been shown to have a lower risk of causing blood clots compared to other estrogen compounds, making it a safer alternative for patients with a high risk of thrombosis.

properties

CAS RN

150187-33-0

Molecular Formula

C7H15N5O4

Molecular Weight

360.5 g/mol

IUPAC Name

(7R,8R,9S,13S,14S,17S)-7-(5-fluoropentyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C23H33FO2/c1-23-11-10-19-18-7-6-17(25)14-16(18)13-15(5-3-2-4-12-24)22(19)20(23)8-9-21(23)26/h6-7,14-15,19-22,25-26H,2-5,8-13H2,1H3/t15-,19-,20+,21+,22-,23+/m1/s1

InChI Key

BMKNHWLYRPVVGC-LSFZQJMJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCF

SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCF

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCF

synonyms

7-(5-fluoropentyl)estradiol

Origin of Product

United States

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